molecular formula C23H32ClNO2 B6595963 beta-l-Acetylmethadol hydrochloride CAS No. 61443-60-5

beta-l-Acetylmethadol hydrochloride

Cat. No.: B6595963
CAS No.: 61443-60-5
M. Wt: 390.0 g/mol
InChI Key: UXBPQRGCVJOTNT-PQMWQWLJSA-N
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Description

Beta-l-Acetylmethadol hydrochloride: is a synthetic opioid analgesic, structurally similar to methadone. It is primarily used in the treatment of opioid dependence and has a long duration of action due to its active metabolites .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of beta-l-Acetylmethadol hydrochloride involves the reaction of beta-methadone with acetic anhydride. The reaction is typically carried out under acidic conditions to facilitate the acetylation process .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: : Beta-l-Acetylmethadol hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various derivatives of beta-l-Acetylmethadol, which can have different pharmacological properties .

Scientific Research Applications

Beta-l-Acetylmethadol hydrochloride has several scientific research applications, including:

Mechanism of Action

Beta-l-Acetylmethadol hydrochloride exerts its effects by acting as a μ-opioid receptor agonist. It binds to these receptors, which are coupled with G-protein receptors, and functions as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. This binding stimulates the exchange of GTP for GDP on the G-protein complex, leading to analgesic and sedative effects .

Properties

IUPAC Name

[(6R)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31NO2.ClH/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21;/h7-16,18,22H,6,17H2,1-5H3;1H/t18-,22?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBPQRGCVJOTNT-PQMWQWLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C(C[C@@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61443-60-5
Record name beta-l-Acetylmethadol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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